Ibutamoren Mesylate

描述

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

a growth hormone secretagogue; structure in first source

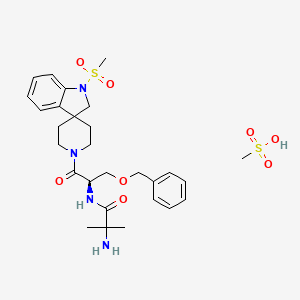

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N4O5S.CH4O3S/c1-26(2,28)25(33)29-22(18-36-17-20-9-5-4-6-10-20)24(32)30-15-13-27(14-16-30)19-31(37(3,34)35)23-12-8-7-11-21(23)27;1-5(2,3)4/h4-12,22H,13-19,28H2,1-3H3,(H,29,33);1H3,(H,2,3,4)/t22-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUGMCDWNXXFHDE-VZYDHVRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC(COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)N[C@H](COCC1=CC=CC=C1)C(=O)N2CCC3(CC2)CN(C4=CC=CC=C34)S(=O)(=O)C)N.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936168 | |

| Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159752-10-0 | |

| Record name | MK 0677 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159752-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibutamoren mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159752100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-N-{3-(benzyloxy)-1-[1-(methanesulfonyl)-1,2-dihydrospiro[indole-3,4'-piperidin]-1'-yl]-1-oxopropan-2-yl}-2-methylpropanimidic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IBUTAMOREN MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R90JB6QJ2B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Structure and Properties of MK-677 (Ibutamoren) for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of MK-677 (Ibutamoren). It is intended to serve as a foundational resource for researchers engaged in the study and development of growth hormone secretagogues. This document includes detailed summaries of quantitative data, experimental protocols, and visualizations of key biological pathways and experimental workflows.

Chemical Identity and Physicochemical Properties

MK-677, also known as Ibutamoren, is a potent, long-acting, orally-active, and selective non-peptide agonist of the ghrelin receptor.[1] Developed initially by Merck & Co., it has been investigated for its potential to treat conditions such as growth hormone deficiency and muscle wasting.[2]

Table 1: Chemical Identifiers of MK-677 (Ibutamoren)

| Identifier | Value |

| IUPAC Name | 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-3-phenylmethoxypropan-2-yl]propanamide[3] |

| CAS Number | 159634-47-6 (Free Base)[3], 159752-10-0 (Mesylate Salt)[4] |

| Molecular Formula | C₂₇H₃₆N₄O₅S (Free Base)[5], C₂₈H₄₀N₄O₈S₂ (Mesylate Salt)[4] |

| Molecular Weight | 528.66 g/mol (Free Base)[5], 624.77 g/mol (Mesylate Salt)[4] |

| Synonyms | Ibutamoren, L-163,191, MK-0677[6] |

Table 2: Physicochemical Properties of MK-677 (Ibutamoren Mesylate)

| Property | Value |

| Appearance | Crystalline solid[6] |

| Solubility | Ethanol: ~10 mg/mL[6]DMSO: ~25 mg/mL[6]Dimethylformamide (DMF): ~25 mg/mL[6]PBS (pH 7.2): ~10 mg/mL[6] |

| Storage | -20°C[6] |

| Stability | ≥4 years at -20°C[6] |

Mechanism of Action and Signaling Pathway

MK-677 functions as a ghrelin mimetic, binding to and activating the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[7] The GHSR is a G protein-coupled receptor (GPCR) primarily expressed in the hypothalamus and pituitary gland.[8]

Upon activation by MK-677, the GHSR couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[8] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key step in the signaling cascade that leads to the secretion of growth hormone (GH) from the pituitary gland.[8][9] The sustained elevation of GH levels subsequently stimulates the liver to produce insulin-like growth factor 1 (IGF-1).[7]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]

- 4. validated hplc methods: Topics by Science.gov [science.gov]

- 5. researchgate.net [researchgate.net]

- 6. Determination of a novel growth hormone secretagogue (MK-677) in human plasma at picogram levels by liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and Disposition of Heparin-Binding Growth Factor Midkine Antisense Oligonucleotide Nanoliposomes in Experimental Animal Species and Prediction of Human Pharmacokinetics Using a Physiologically Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis and Synthesis of a Growth Hormone Secretagogue: A Technical Guide to Ibutamoren Mesylate (MK-677)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate, also known as MK-677, is a potent, non-peptide, orally active, and selective agonist of the ghrelin receptor. Its discovery marked a significant advancement in the pursuit of therapeutic agents capable of stimulating endogenous growth hormone (GH) secretion. This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of this compound. It is intended to serve as a comprehensive resource, detailing the scientific journey from concept to clinical investigation, with a focus on the chemical synthesis, biological signaling pathways, and key experimental methodologies used in its characterization.

Discovery and Development Timeline

This compound (MK-677) was developed by Merck Research Laboratories. The primary goal was to create a stable, orally bioavailable small molecule that could mimic the action of ghrelin, the endogenous ligand for the growth hormone secretagogue receptor (GHSR). The development of Ibutamoren was a key step in understanding the role of the ghrelin receptor in regulating GH release. Clinical investigations into its efficacy and safety began in the mid-1990s, with Phase IIb studies being conducted between 1996 and 1998 to evaluate its effects in children with growth hormone deficiency[1].

Chemical Synthesis Pathway

Several synthetic routes for this compound have been developed. A key and frequently cited method involves the construction of the characteristic spiroindoline core. The following is a representative synthesis scheme based on publicly available information[2].

Scheme 1: A Representative Synthesis of this compound

A crucial step in the synthesis is the Fischer indolization to create the spiroindoline nucleus[2]. The synthesis begins with the protection of isonipecotic acid, followed by a series of reactions to build the final molecule.

Key Steps:

-

Protection and Activation of Isonipecotic Acid: Isonipecotic acid is first protected, for example, as its benzyloxycarbonyl derivative. It is then converted to an acid chloride to prepare it for subsequent reactions[2].

-

Reduction to Aldehyde: The activated acid is selectively reduced to the corresponding aldehyde[2].

-

Fischer Indolization and Reduction: The aldehyde undergoes a Fischer indole synthesis with phenylhydrazine to form the spiroindolenine, which is then reduced to the stable spiroindoline core[2].

-

Sulfonylation: The indoline nitrogen is sulfonated with methanesulfonyl chloride[2].

-

Deprotection and Coupling: The protecting group on the piperidine nitrogen is removed, and the resulting amine is coupled with a protected amino acid derivative (N-Boc-O-benzyl-D-serine)[2].

-

Final Assembly and Salt Formation: Following the initial coupling, the Boc protecting group is removed, and a second coupling with N-Boc-2-aminoisobutyric acid is performed. Finally, the last Boc group is cleaved under acidic conditions, and the molecule is isolated as the mesylate salt[2].

Experimental Workflow for Ibutamoren Synthesis

Caption: A flowchart illustrating the key stages in the chemical synthesis of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a potent agonist of the ghrelin receptor (GHSR1a), a G-protein coupled receptor (GPCR) predominantly expressed in the pituitary gland and hypothalamus[3][4]. Unlike endogenous ghrelin, Ibutamoren is a non-peptide small molecule, which contributes to its oral bioavailability and longer half-life.

Upon binding to the GHSR1a, Ibutamoren activates the Gαq protein subunit. This, in turn, stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[3]. IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key second messenger in the signaling cascade that ultimately results in the secretion of growth hormone from the pituitary gland[3]. This stimulation of the pituitary leads to a pulsatile release of GH, which then acts on the liver and other tissues to promote the production of insulin-like growth factor 1 (IGF-1)[5].

This compound Signaling Pathway

Caption: The signaling cascade initiated by this compound binding to the ghrelin receptor.

Quantitative Data from Clinical Studies

Numerous clinical trials have been conducted to evaluate the efficacy of this compound. The following tables summarize key quantitative findings from some of these studies.

Table 1: Effects of this compound on Serum IGF-1 and GH Levels

| Study Population | Dosage | Duration | Mean Increase in IGF-1 | Mean Increase in GH | Citation(s) |

| Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | 1.5-fold increase | 1.8-fold increase in 24h mean GH | [5][6][7] |

| Postmenopausal Osteoporotic Women | 25 mg/day | 12 months | 39% - 45% | - | [8][9][10][11] |

| GH-deficient Children | 0.8 mg/kg/day | 8 days | Median increase of 12 µg/L | Median increase in peak GH of 3.8 µg/L | [12][13] |

| Patients with Alzheimer's Disease | 25 mg/day | 12 months | 72.9% increase | - | [14] |

| Healthy Volunteers with Diet-Induced Catabolism | 25 mg/day | 7 days | Significant increase to 264 +/- 31 ng/mL from 186 +/- 19 ng/mL | Peak GH of 22.6 +/- 9.3 µg/L (vs. ~7 µg/L placebo) | [15] |

Table 2: Effects of this compound on Body Composition and Bone Mineral Density

| Study Population | Dosage | Duration | Change in Fat-Free Mass (FFM) | Change in Bone Mineral Density (BMD) | Citation(s) |

| Healthy Older Adults (60-81 years) | 25 mg/day | 12 months | +1.1 kg (vs. -0.5 kg for placebo) | Small but significant decrease at femoral neck | [5][6] |

| Postmenopausal Osteoporotic Women (with Alendronate) | 25 mg/day | 18 months | - | +4.2% at femoral neck (vs. +2.5% for Alendronate alone) | [8][9][10] |

Key Experimental Protocols

Radioligand Binding Assay for Ghrelin Receptor (GHSR1a)

This assay is fundamental for determining the binding affinity of this compound to its target receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the ghrelin receptor through competitive binding with a radiolabeled ligand.

Materials:

-

Crude membranes from HEK293 cells stably expressing human GHSR1a.

-

Radioligand: [35S]MK-0677.

-

Unlabeled this compound (competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).

-

FilterMate™ harvester or similar vacuum filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw the frozen crude membrane preparation on ice and resuspend in the final assay binding buffer. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL per well:

-

150 µL of the membrane preparation (typically 3-20 µg of protein).

-

50 µL of unlabeled this compound at various concentrations (for competition curve) or buffer (for total binding). For non-specific binding, use a high concentration of unlabeled ligand (e.g., 50 nM MK-0677)[16].

-

50 µL of [35S]MK-0677 at a fixed concentration (e.g., 0.1 nM)[16].

-

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium[17].

-

Filtration: Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters four times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Drying and Counting: Dry the filters for 30 minutes at 50°C. Place the dried filters in scintillation vials with an appropriate scintillation cocktail.

-

Data Acquisition: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor. Plot the specific binding as a function of the competitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant[17].

Measurement of Growth Hormone Response in Humans

This protocol outlines a typical clinical setting for assessing the pharmacodynamic effect of this compound on GH secretion.

Objective: To measure the serum GH concentration profile following oral administration of this compound.

Procedure:

-

Subject Preparation: Subjects should fast overnight. An intravenous catheter is placed for frequent blood sampling.

-

Baseline Sampling: Collect a blood sample at time -1 (baseline) before drug administration[12][13].

-

Drug Administration: Administer a single oral dose of this compound (e.g., 0.8 mg/kg)[12][13].

-

Post-Dose Blood Sampling: Collect blood samples at regular intervals (e.g., every 20-30 minutes) for a specified period (e.g., 8 hours)[12][13].

-

Sample Processing: Separate serum from the blood samples by centrifugation and store at -20°C or lower until analysis.

-

GH Measurement: Determine the serum GH concentrations using a validated immunoassay (e.g., ELISA or radioimmunoassay).

-

Data Analysis: Plot the serum GH concentration versus time for each subject. Calculate pharmacokinetic parameters such as the peak GH concentration (Cmax) and the area under the concentration-time curve (AUC)[12][13]. Compare these parameters to baseline or a placebo group to determine the effect of this compound on GH secretion.

Conclusion

This compound (MK-677) stands as a testament to the power of rational drug design in creating orally active, non-peptide mimetics of endogenous peptide hormones. Its well-characterized synthesis pathway and specific mechanism of action via the ghrelin receptor have made it a valuable tool for researchers studying the GH/IGF-1 axis. The quantitative data from numerous clinical studies underscore its potent effects on stimulating growth hormone secretion and influencing body composition and bone metabolism. The experimental protocols detailed herein provide a framework for the continued investigation and understanding of this and similar compounds. This guide serves as a foundational resource for professionals in the field, offering a comprehensive overview of the core scientific principles and methodologies related to this compound.

References

- 1. US20170079961A1 - Detecting and treating growth hormone deficiency - Google Patents [patents.google.com]

- 2. Portico [access.portico.org]

- 3. researchgate.net [researchgate.net]

- 4. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Effect of alendronate and MK-677 (a growth hormone secretagogue), individually and in combination, on markers of bone turnover and bone mineral density in postmenopausal osteoporotic women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. moreplatesmoredates.com [moreplatesmoredates.com]

- 12. researchgate.net [researchgate.net]

- 13. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Growth hormone secretagogue MK-677: no clinical effect on AD progression in a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

Ibutamoren Mesylate: An In-depth Technical Guide to its Binding Affinity and Functional Modulation of the GHSR1a Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Ibutamoren Mesylate (also known as MK-677) to the Growth Hormone Secretagogue Receptor 1a (GHSR1a). Ibutamoren is a potent, orally active, non-peptidic agonist of the GHSR1a, mimicking the action of the endogenous ligand ghrelin.[1] This document delves into the quantitative binding affinity, functional potency, detailed experimental methodologies for in vitro assessment, and the intricate signaling pathways activated upon binding.

Quantitative Binding Affinity and Functional Potency

The interaction of Ibutamoren with the GHSR1a has been characterized through various in vitro assays, yielding key quantitative metrics that underscore its high affinity and potent agonist activity. These values, including the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant (Ki), and the half-maximal effective concentration (EC50), are crucial for understanding its pharmacological profile.

A competitive radioligand binding assay using [35S]MK-0677 demonstrated that Ibutamoren binds to the human GHSR1a with an IC50 value of 0.3 nM.[2] In functional assays, Ibutamoren stimulates GH release from rat pituitary cells with an EC50 of 1.3 nM and demonstrates a high binding affinity with a pKi of 8.14.[3] This pKi value can be translated to a Ki of approximately 7.24 nM.

The following tables summarize the reported binding affinity and functional potency values for this compound at the GHSR1a. It is important to note that variations in experimental conditions can influence these values.

Table 1: Binding Affinity of this compound for GHSR1a

| Parameter | Value | Assay Type | Radioligand | Cell Line/System | Reference |

| IC50 | 0.3 nM | Competitive Binding | [35S]MK-0677 | HEK293 cells expressing hGHS-R1a | [2] |

| pKi | 8.14 | Not Specified | Not Specified | Not Specified | [3] |

| Ki (calculated) | ~7.24 nM | Not Specified | Not Specified | Not Specified | |

| pKd | 9.85 | Binding Affinity | [35S]MK-0677 | Not Specified | [4] |

| pKi | 9.34 | Binding Affinity | Not Specified | Not Specified | [4] |

| pIC50 | 6.52 - 9.29 | Competitive Binding | [125I][Tyr4]-ghrelin or [35S]-MK-0677 or [125I]-ghrelin | Human pituitary, LLC PK-1, COS-7, HEK293 | [4] |

Table 2: Functional Potency of this compound at GHSR1a

| Parameter | Value | Assay Type | Cell Line/System | Reference |

| EC50 | 1.1 nM | Aequorin Bioluminescence (Ca2+ mobilization) | HEK293-AEQ17 cells expressing hGHS-R1a | [2] |

| EC50 | 1.3 nM | GH Release | Rat pituitary cells | [3] |

| pEC50 | 8.84 - 9.4 | Intracellular Calcium Elevation or myo-IP1 Secretion | HEK293 cells expressing hGHSR1a | [4] |

Experimental Protocols

The determination of binding affinity and functional potency of Ibutamoren relies on precise and reproducible experimental protocols. The two primary methods employed are radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of a test compound (Ibutamoren) by measuring its ability to displace a radiolabeled ligand from the GHSR1a.[5][6]

1. Membrane Preparation:

-

Cells stably or transiently expressing the human GHSR1a (e.g., HEK293, CHO-K1) are cultured and harvested.

-

The cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[7]

-

The homogenate is centrifuged to pellet the cell membranes.[7]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[7]

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).[7]

2. Binding Reaction:

-

A fixed concentration of a radiolabeled ligand (e.g., [35S]MK-0677 or [125I]-ghrelin) is incubated with the prepared cell membranes.[2][4]

-

Increasing concentrations of the unlabeled test compound (Ibutamoren) are added to compete for binding to the receptor.

-

The reaction is incubated at a specific temperature (e.g., 20°C) for a defined period (e.g., 60 minutes) to reach equilibrium.[2]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[2]

3. Separation and Detection:

-

The reaction is terminated by rapid filtration through a filter plate (e.g., GF/C) to separate bound from unbound radioligand.[7]

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioactivity.

-

The radioactivity retained on the filters, representing the bound ligand, is quantified using a scintillation counter.

4. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Calcium Mobilization Assay

This functional assay measures the ability of Ibutamoren to activate the GHSR1a and elicit a downstream signaling event, specifically the release of intracellular calcium.[8][9] This is a common readout for Gq-coupled GPCRs.[8]

1. Cell Preparation:

-

Cells expressing GHSR1a (e.g., HEK293) are seeded into a multi-well plate and cultured to an appropriate confluency.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that will increase in fluorescence intensity upon binding to free calcium.[8]

-

The dye is incubated with the cells for a specific time to allow for de-esterification and intracellular accumulation.

2. Compound Addition and Signal Detection:

-

The plate is placed in a fluorescence plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken before the addition of the compound.

-

Varying concentrations of Ibutamoren are added to the wells.

-

The fluorescence intensity is measured in real-time immediately after compound addition to capture the transient calcium flux.

3. Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

The ΔF values are plotted against the corresponding concentrations of Ibutamoren.

-

The EC50 value, the concentration of Ibutamoren that produces 50% of the maximal response, is determined using a sigmoidal dose-response curve fit.

GHSR1a Signaling Pathways

Upon binding of an agonist like Ibutamoren, the GHSR1a undergoes a conformational change that initiates intracellular signaling cascades. The receptor can couple to different G proteins, primarily Gαq/11 and Gαi/o, as well as engage β-arrestin pathways, leading to a variety of physiological effects.[10][11]

-

Gαq/11 Pathway: Activation of the Gαq/11 protein leads to the stimulation of phospholipase C (PLC).[12] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[13] The rise in intracellular Ca2+ and DAG collectively activate protein kinase C (PKC).[13]

-

Gαi/o Pathway: The engagement of the Gαi/o pathway can lead to the activation of phosphoinositide 3-kinase (PI3K), which in turn activates downstream effectors like protein kinase B (Akt) and protein kinase A (PKA).[11]

-

β-Arrestin Pathway: Ligand binding can also promote the recruitment of β-arrestin to the receptor, which can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling, such as the activation of the extracellular signal-regulated kinase (ERK).[11]

The activation of these pathways ultimately leads to the physiological responses associated with GHSR1a stimulation, including the secretion of growth hormone.

References

- 1. MK-0677, a Ghrelin Agonist, Alleviates Amyloid Beta-Related Pathology in 5XFAD Mice, an Animal Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rndsystems.com [rndsystems.com]

- 4. ibutamoren | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Ibutamoren Mesylate (MK-677) and its Role in Modulating Pulsatile Growth Hormone Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate (also known as MK-677) is a potent, orally active, non-peptide growth hormone (GH) secretagogue that mimics the action of ghrelin.[1][2] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[3][4] This technical guide provides an in-depth analysis of Ibutamoren's mechanism of action with a specific focus on its role in modulating the pulsatile secretion of growth hormone. It synthesizes data from various clinical and preclinical studies, presents quantitative outcomes in structured tables, details experimental protocols, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to Growth Hormone Pulsatility

Growth hormone secretion from the anterior pituitary gland is not a continuous process but occurs in distinct, episodic bursts, a pattern known as pulsatile secretion.[5] This pulsatility is critical for GH's physiological effects and is primarily regulated by the interplay of two hypothalamic hormones: Growth Hormone-Releasing Hormone (GHRH), which stimulates GH release, and Somatostatin (SST), which inhibits it.[6][7] The frequency and amplitude of GH pulses are determined by the reciprocal interaction between these two neuropeptides.[7] The endogenous hormone ghrelin, often called the "hunger hormone," also plays a significant stimulatory role by acting on the GHSR in the pituitary and hypothalamus.[8][9] this compound was developed to leverage this pathway as an orally bioavailable ghrelin mimetic.[1][6]

Mechanism of Action of this compound

Ibutamoren exerts its effects by binding to and activating the ghrelin receptor (GHSR-1a).[1][10] This G-protein coupled receptor is expressed in both the hypothalamus and the pituitary gland.[3][7] Activation of the GHSR by Ibutamoren initiates a signaling cascade that leads to increased GH secretion.

The primary mechanisms include:

-

Stimulation of GHRH Release : Ibutamoren activates neurons in the arcuate nucleus of the hypothalamus, a key region for GHRH production and release.[1][3]

-

Amplification of GHRH Signaling : At the pituitary level, Ibutamoren potentiates the signaling of GHRH on somatotrophs (GH-producing cells).

-

Inhibition of Somatostatin : Evidence suggests that Ibutamoren may partially overcome the inhibitory effects of somatostatin.[3] Some studies in animal models indicate that prolonged administration can lead to increased hypothalamic somatostatin expression, potentially as a negative feedback response to sustained GH elevation.[6][11]

This multi-faceted action results in a significant and sustained increase in the pulsatile release of GH, which in turn stimulates the liver to produce Insulin-like Growth Factor-1 (IGF-1).[1][12] Unlike exogenous GH administration, Ibutamoren enhances the body's natural, rhythmic secretion pattern.[1][13]

Quantitative Effects on Pulsatile GH Secretion

Ibutamoren administration robustly enhances the pulsatile secretion of GH. Studies consistently show significant increases in overall 24-hour GH concentrations and subsequent IGF-1 levels. The primary driver for this increase appears to be an amplification of the magnitude of GH pulses (amplitude), while effects on the number of pulses (frequency) are less consistent across studies.[13][14][15] One study noted an increase in the frequency of low-amplitude pulses, while others report that the baseline pulse frequency is maintained but the amount of GH secreted per peak is substantially increased.[3][13][14]

Table 1: Summary of Ibutamoren's Effects on GH and IGF-1 in Human Studies

| Study Population | Dosage | Duration | Change in 24-h Mean GH | Change in Serum IGF-1 | Effect on Pulsatility | Reference(s) |

| Healthy Older Adults (60-81 yrs) | 25 mg/day | 12 months | 1.8-fold increase | 1.5-fold increase | Increased secretion per peak, not frequency | [13][14][15] |

| GH-Deficient Adults | 10 mg/day | 4 days | 79% increase | 52% increase | Increased peak height, no change in peak number | [16][17] |

| GH-Deficient Adults | 50 mg/day | 4 days | 82% increase | 79% increase | Increased peak height, no change in peak number | [16][17] |

| Obese Males | 25 mg/day | 8 weeks | Significantly increased | Significantly increased | Not specified | [18] |

| GH-Deficient Children (10.6 ± 0.8 yrs) | 0.8 mg/kg/day | 8 days | Median peak GH ↑ 3.8 µg/L; Median GH AUC ↑ 4.3 µg·h/L | Median ↑ 12 µg/L | Increased GH peak concentration and AUC | [7][19] |

Table 2: Summary of Ibutamoren's Effects in Animal Studies

| Species | Dosage | Duration | Change in GH Secretion | Change in Serum IGF-1 | Reference(s) |

| Beagle Dogs | 0.25 mg/kg (single dose) | 1 day | 3.9-fold increase (AUC) | Significantly increased | [12] |

| Beagle Dogs | 0.5 mg/kg (single dose) | 1 day | 5.6-fold increase (AUC) | Significantly increased | [12] |

| Beagle Dogs | 1.0 mg/kg (single dose) | 1 day | 7.9 to 9.8-fold increase (AUC) | Significantly increased | [12] |

| Beagle Dogs | 0.5 - 1.0 mg/kg/day | 14 days | Response attenuated but remained above control | Increased up to 126% and remained elevated | [12] |

| Rats | 4 mg/kg (single dose) | 1 day | 1.8-fold increase in peak GH | Not specified | [6][11] |

| Rats | 4 mg/kg/day | 6 weeks | GH response was abolished | No increase | [6][11] |

Note: The study in rats suggested that long-term administration led to desensitization, potentially via increased hypothalamic somatostatin expression, a finding not consistently reported in human trials of up to two years.[6][11][14][15]

Key Experimental Protocols

The methodologies employed in clinical trials are crucial for interpreting the effects of Ibutamoren on GH pulsatility. Below are summaries of protocols from key studies.

Protocol 1: Long-Term Study in Healthy Older Adults

-

Objective : To determine if daily oral MK-677 could restore GH and IGF-I levels to those of young adults and affect body composition.[13][20]

-

Study Design : Two-year, double-blind, randomized, placebo-controlled, modified-crossover trial.[13][20]

-

Participants : 65 healthy men and women, aged 60-81 years.[13][14]

-

Intervention : 25 mg of this compound or placebo administered orally once daily.[13]

-

GH Pulsatility Assessment : Blood samples were collected every 20 minutes for 24 hours at baseline, 6 months, and 12 months.[13] GH secretory dynamics were assessed using an automated multiple-parameter deconvolution method to determine characteristics like secretion per peak and peak frequency.[13] Serum IGF-1 was also measured at these intervals.[13]

Protocol 2: Short-Term Study in GH-Deficient Adults

-

Objective : To evaluate the effect of short-term oral Ibutamoren on the GH/IGF-I axis in adults with GH deficiency diagnosed during childhood.[16][17]

-

Study Design : Randomized, double-blind, placebo-controlled, rising-dose study.[17]

-

Participants : 9 young adult men with GH deficiency.[16][21]

-

Intervention : Subjects received either placebo and 10 mg/day of MK-677 in a crossover design, or 10 mg/day followed by 50 mg/day of MK-677 sequentially. Each treatment period lasted 4 days.[16][17]

-

GH Pulsatility Assessment : Blood was collected every 20 minutes for 24 hours before treatment and at the end of each 4-day treatment period. GH concentrations were measured using an ultrasensitive assay, and pulsatility was assessed using Cluster analysis to determine peak height and number.[16][17]

Downstream Physiological Consequences and Feedback

The primary downstream effect of enhanced GH pulsatility is a sustained increase in circulating IGF-1 levels.[3][4] This elevation in the GH/IGF-1 axis is responsible for many of Ibutamoren's observed physiological effects, such as an increase in fat-free mass.[4][5]

With chronic administration, a degree of negative feedback can occur. Studies in beagles showed that while IGF-1 levels remained elevated for 14 days, the acute GH response to a dose of Ibutamoren was attenuated compared to the initial dose.[12] This suggests that elevated IGF-1 may exert inhibitory feedback, possibly by increasing somatostatin tone, thereby preventing hyperstimulation of the GH axis.[12]

Conclusion

This compound is a well-characterized, orally active ghrelin mimetic that significantly enhances the pulsatile secretion of growth hormone.[10] Its primary mechanism involves the activation of the ghrelin receptor, which stimulates the GH/IGF-1 axis.[3][4] Quantitative analysis from numerous studies demonstrates that Ibutamoren administration leads to a robust increase in the amplitude of GH secretory pulses, resulting in elevated 24-hour mean GH and serum IGF-1 concentrations to levels comparable to those in young, healthy adults.[13][14] While it preserves the physiological pulsatile pattern of release, chronic administration may induce a partial negative feedback response, ensuring regulatory control over the GH axis.[5][12] The detailed protocols and quantitative data summarized herein provide a valuable technical foundation for further research and development in the field of growth hormone secretagogues.

References

- 1. peptidessupply.com [peptidessupply.com]

- 2. intelligentpersonaltraining.com [intelligentpersonaltraining.com]

- 3. medisearch.io [medisearch.io]

- 4. medisearch.io [medisearch.io]

- 5. The Safety and Efficacy of Growth Hormone Secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rawamino.com [rawamino.com]

- 11. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repeat administration of the GH secretagogue MK-0677 increases and maintains elevated IGF-I levels in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of an Oral Ghrelin Mimetic on Body Composition and Clinical Outcomes in Healthy Older Adults: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Growth Hormone Secretagogues as Potential Therapeutic Agents to Restore Growth Hormone Secretion in Older Subjects to Those Observed in Young Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effects of oral administration of this compound, a nonpeptide growth hormone secretagogue, on the growth hormone-insulin-like growth factor I axis in growth hormone-deficient children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. fda.gov [fda.gov]

Preclinical Research on Ibutamoren Mesylate (MK-677) for Muscle Wasting: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibutamoren Mesylate (MK-677) is a potent, orally active, non-peptide ghrelin receptor agonist and growth hormone secretagogue. Its ability to stimulate the endogenous production of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) has positioned it as a compelling candidate for the treatment of muscle wasting conditions.[1][2][3] This technical guide provides an in-depth overview of the preclinical research on this compound, focusing on its efficacy in various animal models of muscle wasting, the experimental protocols employed, and the underlying molecular signaling pathways. The presented data is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development for muscle-related disorders.

Introduction

Muscle wasting, characterized by the progressive loss of muscle mass and strength, is a debilitating condition associated with aging (sarcopenia), chronic diseases such as cancer (cachexia), and periods of disuse or immobilization.[3][4] The ghrelin/GH/IGF-1 axis is a critical regulator of muscle homeostasis, and its decline is often implicated in the pathogenesis of muscle wasting.[2][3] this compound, by mimicking the action of ghrelin, offers a therapeutic strategy to reactivate this anabolic pathway.[1] This document synthesizes the key preclinical findings that underpin the rationale for its development as a treatment for muscle wasting.

Mechanism of Action

This compound binds to the ghrelin receptor (GHSR-1a) in the pituitary gland and hypothalamus.[2] This action stimulates the pulsatile release of GH, which in turn stimulates the liver to produce IGF-1.[5][6] Both GH and IGF-1 are potent anabolic hormones that promote muscle protein synthesis and inhibit protein degradation.[2] The signaling cascade initiated by IGF-1 in muscle cells is a key determinant of muscle hypertrophy.

Preclinical Efficacy in Animal Models of Muscle Wasting

While preclinical studies directly investigating Ibutamoren in specific muscle wasting models are not extensively published, research on ghrelin and other ghrelin receptor agonists provides strong evidence for the potential efficacy of this class of compounds. Furthermore, a study in a human model of diet-induced catabolism demonstrated the potent anti-catabolic effects of MK-677.

Diet-Induced Catabolism Model (Human)

A study in healthy volunteers subjected to caloric restriction demonstrated that this compound can effectively reverse diet-induced protein catabolism.[1] This provides a strong rationale for its use in conditions of negative nitrogen balance, a hallmark of muscle wasting.

Table 1: Effects of this compound on Nitrogen Balance in a Diet-Induced Catabolism Model [1]

| Parameter | Placebo Group | This compound (25 mg/day) Group | p-value |

| Mean Daily Nitrogen Balance ( g/day ) - Treatment Week | -1.48 ± 0.21 | 0.31 ± 0.21 | < 0.01 |

| Integrated Nitrogen Balance (g·day) - Treatment Week | -8.97 ± 5.26 | +2.69 ± 5.0 | < 0.001 |

| Mean IGF-1 (ng/mL) - Last 5 days of Treatment | 188 ± 19 | 264 ± 31 | < 0.01 |

| Peak GH Response (µg/L) - Day 1 | ~9 | 55.9 ± 31.7 | - |

| Peak GH Response (µg/L) - Day 7 | ~7 | 22.6 ± 9.3 | - |

Experimental Protocols

Diet-Induced Catabolism Study in Humans

-

Study Design: A double-blind, randomized, placebo-controlled, two-period crossover study.[1]

-

Subjects: Eight healthy volunteers (ages 24-39 years).[1]

-

Protocol:

-

Subjects were placed on a calorically restricted diet (18 kcal/kg/day) for two 14-day periods, separated by a 14- to 21-day washout period.[1]

-

During the last 7 days of each dietary restriction period, subjects received either oral this compound (25 mg once daily) or a placebo.[1]

-

Endpoints: Daily nitrogen balance, serum GH and IGF-1 levels.[1]

-

Signaling Pathways

The anabolic effects of this compound on skeletal muscle are primarily mediated through the GH/IGF-1 axis, which activates downstream signaling pathways that promote protein synthesis and inhibit proteolysis.

Anabolic Signaling Pathway

Activation of the ghrelin receptor by Ibutamoren leads to a cascade of events culminating in muscle protein accretion.

Catabolic Signaling Pathway Inhibition (Hypothesized)

Muscle wasting is often driven by the upregulation of catabolic pathways, such as the ubiquitin-proteasome system, which is regulated by transcription factors like FoxO. Myostatin is another key negative regulator of muscle mass. The anabolic signaling initiated by Ibutamoren is expected to counteract these catabolic pathways.

Discussion and Future Directions

The available preclinical and clinical data strongly support the potential of this compound as a therapeutic agent for muscle wasting. Its ability to reverse protein catabolism in a state of negative energy balance is a key finding. However, a notable gap in the literature is the lack of comprehensive studies in well-established animal models of sarcopenia, cachexia, and disuse atrophy. Future preclinical research should focus on these areas to provide a more complete picture of Ibutamoren's efficacy and to elucidate its precise effects on muscle fiber morphology, function, and the intricate molecular signaling pathways that govern muscle mass regulation.

Conclusion

This compound is a promising oral therapy for muscle wasting, with a well-defined mechanism of action centered on the stimulation of the GH/IGF-1 axis. The existing data demonstrates its potent anti-catabolic effects. Further preclinical investigation in relevant animal models is warranted to fully characterize its therapeutic potential and to pave the way for broader clinical applications in the management of muscle wasting disorders.

References

- 1. MK-677, an orally active growth hormone secretagogue, reverses diet-induced catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CLINICAL DEVELOPMENT OF GHRELIN AXIS DERIVED MOLECULES FOR CANCER CACHEXIA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological targeting of age-related changes in skeletal muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Longevitytech.fund | Blog | Sarcopenia - Age related muscle loss: Lessons learned from clinical trials [longevitytech.fund]

- 5. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of the Orally Active Growth Hormone Secretagogue MK-677 on Somatic Growth in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Foundational Studies of MK-677 and its Impact on IGF-1 Levels

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the foundational research on MK-677 (Ibutamoren), a potent, orally active growth hormone secretagogue. The primary focus is its mechanism of action and its quantifiable effects on Insulin-like Growth Factor-1 (IGF-1) levels. This document synthesizes data from key clinical and preclinical studies, details the experimental protocols utilized for hormone level quantification, and presents the core signaling pathways involved. All quantitative data are summarized in structured tables for comparative analysis, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and physiological processes.

Introduction

MK-677, also known as Ibutamoren, is a non-peptide spiropiperidine that mimics the action of ghrelin, the endogenous "hunger hormone".[1] It functions as a selective agonist of the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor.[2] This activity stimulates the pituitary gland to release growth hormone (GH) in a pulsatile manner, which in turn stimulates the liver to produce IGF-1.[1][3] IGF-1 is a critical hormone involved in cellular growth, proliferation, and differentiation.[4] The oral bioavailability and long half-life of approximately 24 hours make MK-677 a subject of significant interest in research for conditions such as growth hormone deficiency, muscle wasting, and age-related sarcopenia.[2][5]

Mechanism of Action: The GHSR Signaling Pathway

MK-677 exerts its effects by binding to the ghrelin receptor (GHSR-1a), a G-protein coupled receptor predominantly expressed in the anterior pituitary and hypothalamus.[1][6] This binding event initiates a signaling cascade that leads to the secretion of growth hormone and subsequent production of IGF-1.

Signaling Pathway Diagram

Caption: MK-677 signaling pathway from GHSR activation to IGF-1 production.

Quantitative Effects of MK-677 on IGF-1 Levels

Multiple clinical studies have demonstrated the robust effect of MK-677 on elevating serum IGF-1 concentrations across various populations. The following tables summarize the key quantitative findings from these foundational studies.

Table 1: Summary of IGF-1 Level Increases in Healthy Adults

| Study Population | MK-677 Dosage | Duration of Treatment | Mean Increase in IGF-1 Levels | Citation |

| Healthy Men and Women | Not Specified | Not Specified | Significantly Increased | [3] |

| Healthy Elderly Subjects | 10 mg/day | 2 weeks | ~33% | [7] |

| Healthy Elderly Subjects | 25 mg/day | 2 weeks | ~55% | [7] |

| Healthy Elderly Subjects | 25 mg/day then 50 mg/day | 4 weeks | 55-94% | [7] |

| Healthy Older Adults | Not Specified | 12 months | 1.5-fold increase | [8] |

| Healthy Volunteers (Calorically Restricted) | 25 mg/day | 7 days | From 186 ng/mL to 264 ng/mL | [9] |

| Healthy Obese Males | 25 mg/day | 2 months | ~40% | [10][11] |

Table 2: Summary of IGF-1 Level Increases in Patient Populations

| Study Population | MK-677 Dosage | Duration of Treatment | Mean Increase in IGF-1 Levels | Citation |

| Patients with Alzheimer's Disease | 25 mg/day | 6 weeks | 60.1% | [12] |

| Patients with Alzheimer's Disease | 25 mg/day | 12 months | 72.9% | [12] |

| Hemodialysis Patients | Not Specified | 30 days | 1.76-fold greater than placebo | [13] |

| Severely GH Deficient Men | 10 mg/day | Not Specified | 52% | [11] |

| Severely GH Deficient Men | 50 mg/day | Not Specified | 79% | [11] |

| Post-menopausal Osteoporotic Women | 25 mg/day | 12 months | ~40% | [11] |

Experimental Protocols for IGF-1 Measurement

The accurate quantification of IGF-1 levels is crucial for evaluating the efficacy of MK-677. The most common methods employed in the cited studies are Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). A critical step in these protocols is the dissociation of IGF-1 from its binding proteins (IGFBPs), which can interfere with the assay.

General Sample Preparation Protocol

-

Blood Collection: Whole blood is collected from subjects, typically after a period of fasting.[11][14]

-

Serum/Plasma Separation: The blood is allowed to clot, and serum is separated by centrifugation. Alternatively, plasma is collected using an anticoagulant like EDTA.[3]

-

Acidification: To dissociate IGF-1 from IGFBPs, the serum or plasma sample is acidified, often using an acid-ethanol or other acidic buffer solution.[4][13] This step is critical for accurate measurement as over 95% of circulating IGF-1 is bound to IGFBPs.[12]

-

Neutralization: The acidified sample is then neutralized to a pH suitable for the immunoassay.[2]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

The ELISA for IGF-1 is typically a sandwich or competitive assay.

Caption: A generalized workflow for a sandwich ELISA to measure IGF-1 levels.

Detailed Steps:

-

Coating: Microtiter wells are pre-coated with a monoclonal antibody specific to IGF-1.[1][3]

-

Sample Addition: Prepared samples, standards of known IGF-1 concentration, and controls are added to the wells.[1][12]

-

Incubation: The plate is incubated to allow the IGF-1 in the samples to bind to the immobilized antibody.[3]

-

Detection Antibody: A biotinylated detection antibody specific for a different epitope on IGF-1 is added, followed by another incubation.[3]

-

Enzyme Conjugate: An enzyme conjugate, such as Horseradish Peroxidase (HRP) conjugated to streptavidin, is added. This binds to the biotinylated detection antibody.[3][12]

-

Substrate Addition: A substrate solution is added, which is converted by the enzyme into a colored product.[3]

-

Stopping the Reaction: A stop solution is added to terminate the enzymatic reaction.[3]

-

Measurement: The absorbance of the colored product is measured using a microplate reader, typically at a wavelength of 450 nm. The concentration of IGF-1 in the samples is determined by comparing their absorbance to the standard curve.[3]

Radioimmunoassay (RIA) Protocol

RIA is a competitive immunoassay that uses a radiolabeled antigen.

Detailed Steps:

-

Competitive Binding: A known quantity of radiolabeled IGF-1 (e.g., ¹²⁵I-IGF-1) is mixed with the prepared sample (containing unlabeled IGF-1) and a limited amount of anti-IGF-1 antibody.[9][13]

-

Incubation: The mixture is incubated, during which the labeled and unlabeled IGF-1 compete for binding to the antibody.

-

Separation: The antibody-bound IGF-1 is separated from the free IGF-1. This can be achieved using a second antibody that precipitates the primary antibody.[9]

-

Detection: The radioactivity of the bound fraction is measured using a gamma counter.

-

Calculation: The concentration of IGF-1 in the sample is determined by comparing the radioactivity of the sample to a standard curve generated with known concentrations of unlabeled IGF-1. A higher concentration of unlabeled IGF-1 in the sample will result in lower radioactivity in the bound fraction.

Conclusion

The foundational studies on MK-677 consistently demonstrate its efficacy as an oral growth hormone secretagogue that leads to a significant and sustained increase in serum IGF-1 levels. The mechanism of action is well-defined, involving the activation of the ghrelin receptor and the subsequent stimulation of the GH-IGF-1 axis. The quantitative data from various clinical trials provide a robust evidence base for the physiological effects of MK-677. The experimental protocols for measuring IGF-1, primarily ELISA and RIA, are well-established and rely on the critical step of dissociating IGF-1 from its binding proteins to ensure accuracy. This technical guide provides a comprehensive overview for researchers and professionals in drug development, offering a consolidated resource on the core scientific principles and findings related to MK-677 and its impact on IGF-1.

References

- 1. sceti.co.jp [sceti.co.jp]

- 2. weldonbiotech.com [weldonbiotech.com]

- 3. file.elabscience.com [file.elabscience.com]

- 4. alpco.com [alpco.com]

- 5. researchgate.net [researchgate.net]

- 6. rawamino.com [rawamino.com]

- 7. Contribution of Ghrelin to the Pathogenesis of Growth Hormone Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of Ghrelin on Hepatic IGF-Binding Protein-1 Production - PMC [pmc.ncbi.nlm.nih.gov]

- 9. phoenixbiotech.net [phoenixbiotech.net]

- 10. researchgate.net [researchgate.net]

- 11. droracle.ai [droracle.ai]

- 12. ivset.ua [ivset.ua]

- 13. Radioimmunoassay for insulin-like growth factor-I: solutions to some potential problems and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Difficulties in Interpreting IGF-1 Levels in Short Stature Children Born Small for Gestational Age (SGA) Treated with Recombinant Human Growth Hormone (rhGH) Based on Data from Six Clinical Centers in Poland [mdpi.com]

The Dawn of Oral Growth Hormone Stimulation: A Technical History of Non-Peptide Secretagogues

A Whitepaper for Drug Development Professionals

Abstract

The discovery and development of non-peptide growth hormone secretagogues (GHSs) represent a significant milestone in endocrinology and drug discovery, offering the potential for orally active therapies to address growth hormone (GH) deficiency and related conditions. This technical guide provides an in-depth history of the evolution of these small molecules, from their conceptual beginnings as mimics of peptidyl GHSs to the development of clinically evaluated candidates. We will delve into the core science, including the structure-activity relationships that guided their design, the intricacies of their interaction with the growth hormone secretagogue receptor (GHSR), and the downstream signaling cascades they trigger. This paper will also present a compilation of quantitative pharmacological data, detailed experimental protocols for key assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Quest for an Orally Active Growth Hormone Releasing Agent

The therapeutic potential of growth hormone (GH) has long been recognized for treating GH deficiency in children and adults, as well as for other conditions such as muscle wasting (sarcopenia) and cachexia.[1] However, the clinical utility of recombinant human GH (rhGH) is limited by its parenteral route of administration and the potential for adverse effects associated with non-pulsatile, supraphysiological levels.[2] This created a significant unmet need for an orally bioavailable compound that could stimulate the endogenous, pulsatile release of GH, thereby mimicking natural physiological rhythms.

The journey towards non-peptide GHSs began with the discovery of synthetic, peptide-based GHSs, such as the growth hormone-releasing peptides (GHRPs).[3] While effective, these peptides suffered from poor oral bioavailability and short half-lives, limiting their therapeutic application.[4] The breakthrough came with the realization that small, non-peptidyl molecules could be designed to mimic the action of these peptides, leading to the development of the first generation of orally active GHSs.

The Dawn of Non-Peptide GHSs: From Benzolactams to Spiropiperidines

The development of non-peptide GHSs is a classic example of successful peptidomimetic design and reverse pharmacology.[4] The initial efforts focused on identifying small molecules that could functionally replace the larger GHRPs.

The Benzolactam Scaffold: The First Breakthrough

The first significant breakthrough in the development of non-peptide GHSs came from the screening of chemical libraries for compounds that could stimulate GH release from rat pituitary cells in vitro.[2] This led to the identification of a substituted racemic benzolactam as a lead compound.[4] Through chemical modifications aimed at increasing potency, L-692,429 was created as a small molecule peptidomimetic agonist for the GHRP receptor.[2] The discovery of L-692,429 was a pivotal moment, demonstrating that a small molecule could indeed mimic the action of GHRP-6.[4]

The Spiropiperidine Scaffold: Enhanced Potency and Oral Bioavailability

While a crucial proof-of-concept, the pharmacokinetic properties of L-692,429 were not ideal for once-daily oral administration.[4] This led to further structure-activity relationship (SAR) studies and the development of a new class of compounds based on a spiropiperidine scaffold. This line of research culminated in the discovery of Ibutamoren (MK-0677) , a potent, orally active, and long-acting GHS.[5][6] MK-0677 demonstrated significant and sustained increases in GH and insulin-like growth factor 1 (IGF-1) levels in both preclinical and clinical studies.[5]

Subsequent research efforts by various pharmaceutical companies led to the discovery of other notable non-peptide GHSs, including Anamorelin (ONO-7643) and Capromorelin (CP-424,391) , which have been investigated for the treatment of cancer cachexia and age-related frailty, respectively.[7][8]

The Target Receptor and its Endogenous Ligand: Unraveling the Mechanism of Action

A pivotal moment in the history of GHSs was the successful cloning of their target receptor in 1996.[9] This receptor, a G-protein coupled receptor (GPCR), was named the growth hormone secretagogue receptor (GHSR). The existence of a specific receptor for these synthetic compounds strongly suggested the presence of an endogenous ligand.

This hypothesis was confirmed in 1999 with the discovery of ghrelin , a 28-amino acid peptide predominantly produced in the stomach.[10] Ghrelin was identified as the natural endogenous ligand for the GHSR.[11] This discovery was crucial as it provided a physiological context for the action of GHSs and opened up new avenues of research into the regulation of GH secretion and appetite.

GHSR Structure and Ligand Binding

The GHSR possesses a complex binding pocket that accommodates both the endogenous peptide ligand, ghrelin, and the structurally diverse non-peptide GHSs. Recent cryo-electron microscopy (cryo-EM) structures of the GHSR in complex with ghrelin and ibutamoren have provided significant insights into the molecular basis of ligand recognition and receptor activation.[1][12]

The binding pocket is characterized by a bipartite nature, with distinct cavities that accommodate different parts of the ligands.[1][12] For instance, the octanoyl group of ghrelin, which is essential for its activity, and the corresponding moieties of non-peptide agonists, occupy a deep hydrophobic pocket within the transmembrane domain.[1] Understanding these interactions at a molecular level is crucial for the rational design of novel and more selective GHSs.

Quantitative Pharmacology of Non-Peptide GHSs

The following tables summarize key quantitative data for prominent non-peptide GHSs, providing a comparative overview of their pharmacological properties.

Table 1: In Vitro Potency and Binding Affinity of Non-Peptide GHSs

| Compound | Scaffold | Assay | Species | EC50 (nM) | Ki (nM) | Reference(s) |

| L-692,429 | Benzolactam | GH Release (Pituitary Cells) | Rat | 60 | - | [4] |

| Ibutamoren (MK-0677) | Spiropiperidine | GH Release (Pituitary Cells) | Rat | - | - | [5] |

| Calcium Mobilization | Human | 1.4 | - | [13] | ||

| IP Turnover | Human | 0.19 | - | [7] | ||

| Radioligand Binding ([125I]ghrelin) | COS-7 cells | - | 6.5 | [7][13] | ||

| Anamorelin (ONO-7643) | - | GHSR Agonist Activity | - | 0.74 | - | [8] |

| Capromorelin (CP-424,391) | - | GH Release (Pituitary Cells) | Rat | - | - | [7] |

Table 2: Pharmacokinetic Properties of Non-Peptide GHSs in Humans

| Compound | Tmax (hours) | T1/2 (hours) | Bioavailability | Primary Route of Elimination | Reference(s) |

| Ibutamoren (MK-0677) | ~2-4 | ~24 | >60% | - | |

| Anamorelin (ONO-7643) | 0.5 - 2.0 | ~7 | - | Feces (92%), Urine (8%) | [8] |

| Capromorelin (CP-424,391) | ~0.83 (dogs) | ~1.19 (dogs) | - | Hepatic metabolism | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the discovery and characterization of non-peptide GHSs.

Radioligand Binding Assay for GHSR

Objective: To determine the binding affinity (Ki) of a test compound for the GHSR.

Materials:

-

Cell membranes prepared from cells stably expressing the human GHSR (e.g., HEK293 or CHO cells).

-

Radioligand: [125I]-His9-ghrelin.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA.

-

Non-specific binding control: 1 µM unlabeled ghrelin.

-

Test compounds at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation counter.

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing:

-

50 µL of cell membranes (10-20 µg of protein).

-

50 µL of assay buffer or test compound at various concentrations.

-

50 µL of [125I]-His9-ghrelin (final concentration ~0.1 nM).

-

-

For non-specific binding wells, add 50 µL of 1 µM unlabeled ghrelin instead of the test compound.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound from a competition binding curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To measure the ability of a test compound to activate the GHSR and induce an intracellular calcium signal.

Materials:

-

HEK293 or CHO cells stably expressing the human GHSR.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Test compounds at various concentrations.

-

Fluorescent plate reader with an integrated fluid-handling system.

Protocol:

-

Plate the GHSR-expressing cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

-

Load the cells with Fluo-4 AM dye by incubating them in assay buffer containing the dye for 60 minutes at 37°C.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Place the plate in the fluorescent plate reader and monitor the baseline fluorescence.

-

Add the test compound at various concentrations to the wells and immediately measure the change in fluorescence intensity over time.

-

The peak fluorescence response is proportional to the increase in intracellular calcium concentration.

-

Generate a dose-response curve and calculate the EC50 value for the test compound.

Signaling Pathways and Visualizations

The activation of the GHSR by non-peptide agonists initiates a cascade of intracellular signaling events. These pathways are complex and can vary depending on the specific ligand and cellular context.

GHSR Signaling Cascade

Upon agonist binding, the GHSR undergoes a conformational change that allows it to couple to and activate heterotrimeric G proteins. The primary signaling pathway involves the Gq/11 family of G proteins.

-

Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The increase in intracellular calcium is a key event in the stimulation of GH secretion from pituitary somatotrophs.

-

Other G-protein pathways: The GHSR has also been shown to couple to other G-protein families, including Gi/o and G12/13, although the physiological significance of these interactions is less well understood.

-

β-Arrestin Pathway: Like many GPCRs, the GHSR can also signal through a G-protein-independent pathway involving β-arrestins. Upon phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This can lead to receptor desensitization and internalization, as well as the activation of other signaling molecules such as mitogen-activated protein kinases (MAPKs).

References

- 1. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Natural and synthetic growth hormone secretagogues: do they have therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. MK-0677, a potent, novel, orally active growth hormone (GH) secretagogue: GH, insulin-like growth factor I, and other hormonal responses in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Orally active growth hormone secretagogues: state of the art and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Capromorelin: a ghrelin receptor agonist and novel therapy for stimulation of appetite in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anamorelin HCl (ONO-7643), a novel ghrelin receptor agonist, for the treatment of cancer anorexia-cachexia syndrome: preclinical profile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A multicenter, open‐label, single‐arm study of anamorelin (ONO‐7643) in patients with cancer cachexia and low body mass index - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5, a type II bacterial transpeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ibutamoren Mesylate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ibutamoren Mesylate (also known as MK-677) in in vitro cell culture experiments. This document outlines the mechanism of action, provides detailed experimental protocols for key assays, summarizes quantitative data, and includes visualizations of relevant signaling pathways and workflows.

1. Introduction

This compound is a potent, orally active, non-peptide agonist of the ghrelin receptor (Growth Hormone Secretagogue Receptor, GHSR). By mimicking the action of ghrelin, Ibutamoren stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1).[1][2][3] While its effects have been extensively studied in vivo, its application in cell culture provides a valuable tool to investigate its direct cellular and molecular mechanisms of action. In vitro studies allow for the precise control of experimental conditions to dissect signaling pathways and cellular responses. Recent research has also explored its potential effects on cancer cell lines, suggesting a role in modulating cell viability through pathways like p53.[4]

2. Mechanism of Action in a Cellular Context

This compound binds to and activates the GHSR, a G-protein coupled receptor (GPCR).[1] Upon activation in responsive cells, the GHSR can initiate several downstream signaling cascades. The primary and most well-characterized pathway involves the Gαq protein, leading to the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinase (ERK1/2), which is involved in cell proliferation and differentiation.[2][5]

Recent evidence also suggests that Ibutamoren may have effects independent of GHSR in certain cancer cell lines, potentially through the inhibition of the MDM2-p53 interaction, leading to the reactivation of the tumor suppressor p53.[4] Furthermore, as a modulator of the GH/IGF-1 axis, Ibutamoren's downstream effects in certain cell types could involve the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

3. Data Presentation

The following tables summarize quantitative data for this compound from in vitro studies.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Assay | Value | Reference |

| EC50 | CHO-K1/GHSR | Calcium Mobilization | 14.28 nM | GenScript |

| IC50 | COS-7 (transiently expressing GHSR) | [125I]-ghrelin displacement | ~5-6.5 nM | [1] |

| IC50 | HEK293 (stably expressing hGHS-R1a) | [35S]MK-0677 binding | 0.3 nM | [6] |

| pEC50 | Rat pituitary cells | Growth Hormone Release | 8.89 (EC50 ≈ 1.3 nM) | [7] |

Table 2: Reported Effects of this compound on Cancer Cell Lines

| Cell Lines | Effect | Putative Pathway | Reference |

| Immortalized cancer cell lines with functional MDM2-p53 | Reduced cell viability | MDM2-p53 | [4] |

| Immortalized cancer cell lines with mutated MDM2-p53 | No effect on cell viability | MDM2-p53 | [4] |

Note: Specific IC50 values for Ibutamoren's effect on cancer cell viability are not yet widely published and should be determined empirically for each cell line.

4. Experimental Protocols

4.1. Cell Culture and Maintenance

-

GHSR-Expressing Cell Lines:

-

HEK293T-GHSR1a or CHO-K1-GHSR: These cell lines are recommended for studying direct receptor activation and downstream signaling.

-

Culture Medium: DMEM or Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., Puromycin or G418) if required to maintain receptor expression.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

-

Subculturing: Passage cells when they reach 80-90% confluency.

-

-

Cancer Cell Lines:

-

Select cell lines based on the research question (e.g., with wild-type or mutant p53).

-

Culture in the recommended medium and conditions for the specific cell line.

-

4.2. Preparation of this compound Stock Solution

-

Solvent: this compound is soluble in DMSO.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.

-

Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Working Solutions: Prepare fresh working solutions by diluting the stock solution in serum-free culture medium immediately before use. Ensure the final DMSO concentration in the cell culture does not exceed a non-toxic level (typically <0.1%).

4.3. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for each cell line and experimental condition.

-

Materials:

-

96-well cell culture plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., a serial dilution from 1 nM to 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest Ibutamoren concentration).